molecular formula C14H20N2O3 B1588339 Boc-L-phenylalaninamide CAS No. 35150-06-2

Boc-L-phenylalaninamide

Cat. No.: B1588339
CAS No.: 35150-06-2
M. Wt: 264.32 g/mol
InChI Key: DHUPSFPAFRFQRO-NSHDSACASA-N
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Description

Boc-L-phenylalaninamide (CAS: 35150-06-2) is a tert-butoxycarbonyl (Boc)-protected derivative of L-phenylalanine, where the α-amino group is shielded by the Boc group, and the carboxyl group is replaced by an amide . Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol . This compound is widely utilized in peptide synthesis as a building block, offering stability under basic conditions while allowing selective deprotection under acidic conditions. Its applications span pharmaceuticals, biochemical research, and material science, particularly in constructing peptide backbones with controlled stereochemistry .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPSFPAFRFQRO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427249
Record name Boc-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35150-06-2
Record name Boc-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Crystallization Method (Based on Patent CN112661672A)

  • Step 1: React free amino acid (L-phenylalanine) with di-tert-butyl dicarbonate to obtain a reaction solution of Boc-protected amino acid.
  • Step 2: Evaporate the solvent under reduced pressure until a colorless or light yellow transparent oily matter is obtained.
  • Step 3: Add 0.2–2 wt% of N-Boc-L-phenylalanine seed crystals (purity 95–100%) to the oily matter.
  • Step 4: Allow the mixture to stand at room temperature for 10–50 hours to solidify the oily matter into a white solid.
  • Step 5: Add a weak polar solvent (such as cyclohexane, n-hexane, or diethyl ether) in 5–10 times the weight of the oily matter and pulp for 0.5–5 hours.
  • Step 6: Filter, wash, and dry the solid under reduced pressure at 60 °C for 10–30 hours.

This method results in Boc-L-phenylalanine with a high yield (~89.8%) and purity (~99.1% by HPLC), melting point 84–86 °C, and specific rotation [α]20D = +25.1° (c=1, EtOH).

Table 1: Crystallization Process Parameters

Parameter Range/Value Notes
Seed crystal purity 95.0% – 100.0% N-Boc-L-phenylalanine seeds
Seed crystal amount 0.2% – 2.0% (wt%) Relative to oily matter weight
Standing time at room temp 10 – 50 hours For solidification
Weak polar solvent type Cyclohexane, n-hexane, diethyl ether Solvent for pulping
Solvent volume 5 – 10 times oily matter weight For pulping step
Pulping time 0.5 – 5 hours To aid crystallization
Drying temperature 60 °C Under reduced pressure
Drying time 10 – 30 hours To remove residual solvent
Product yield ~89.8% High yield process
Product purity (HPLC) ~99.1% High purity product

Alternative Synthetic Approaches and Functionalization

Beyond the standard Boc protection and amidation, advanced synthetic methods have been reported for functionalizing phenylalanine derivatives, which may be adapted for this compound synthesis:

  • C–H borylation and cross-coupling: Iridium-catalyzed C–H borylation allows selective functionalization of the phenyl ring in Boc-protected phenylalanine derivatives, retaining stereochemical integrity and enabling further modifications via Suzuki coupling reactions. This approach can be used to diversify this compound analogs for medicinal chemistry applications.
  • Radiolabeling and derivative synthesis: Modified phenylalanine derivatives have been synthesized for biological studies, including radiolabeled compounds for imaging, which involve complex synthetic routes but start from Boc-protected intermediates.

Research Findings and Analytical Data

The crystallization method described ensures:

  • High purity and stability: The product is stable, with no decomposition during storage.
  • Reproducibility: The use of seed crystals and controlled solvent addition leads to consistent crystallization.
  • Physical properties: Melting point and optical rotation confirm the identity and stereochemical purity of this compound.

Chemical Reactions Analysis

Types of Reactions: Boc-L-phenylalaninamide undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (sodium hydroxide).

Major Products:

    Deprotection: L-phenylalaninamide.

    Substitution: Various substituted amides.

    Hydrolysis: L-phenylalanine and the corresponding amine.

Scientific Research Applications

Boc-L-phenylalaninamide has several applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and in the preparation of complex organic molecules.

    Biology: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.

    Medicine: It is used in the development of peptide-based drugs and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

Boc-L-phenylalaninamide can be compared with other Boc-protected amino acids and their derivatives:

    Boc-L-phenylalanine: Similar in structure but with a free carboxyl group instead of an amide.

    Boc-L-tyrosine: Contains a hydroxyl group on the aromatic ring, providing different reactivity.

    Boc-L-tryptophan: Contains an indole ring, offering unique electronic properties.

Uniqueness: this compound is unique due to its amide functionality, which provides stability and specific reactivity compared to other Boc-protected amino acids. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

Boc-L-pentafluorophenylalanine
  • Structure : Features a pentafluorophenyl substituent on the phenyl ring.
  • Molecular Formula: C₁₄H₁₄F₅NO₄ | MW: 355.26 g/mol | CAS: 34702-60-8 .
  • Key Differences : The electron-withdrawing fluorine atoms enhance lipophilicity and alter reactivity in Suzuki coupling or nucleophilic substitution reactions. Its increased molecular weight (vs. 264.32 g/mol for Boc-L-phenylalaninamide) impacts solubility in polar solvents .
Boc-l-4-cyanophenylalanine
  • Structure: Contains a para-cyano group on the phenyl ring.
  • Molecular Formula : C₁₅H₁₈N₂O₄ | MW : 290.31 g/mol | CAS : 131724-45-3 .
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, influencing electronic properties and steric interactions in peptide chains. This modification is valuable in photoaffinity labeling studies .
3-Iodo-L-phenylalanine (Unprotected Analog)
  • Structure : Iodine substituent at the meta position.
  • Molecular Formula: C₉H₁₀INO₂ | MW: 291.09 g/mol | CAS: 24250-85-9 .
  • Key Differences : The iodine atom facilitates radiolabeling (e.g., for imaging), but the absence of Boc protection limits its utility in stepwise peptide synthesis .

Variants with Alternative Protecting Groups

Fmoc-4-(Boc-amino)-L-phenylalanine
  • Structure: Combines Fmoc (fluorenylmethyloxycarbonyl) on the α-amino group and Boc on the side-chain amine.
  • Molecular Formula : C₂₉H₃₀N₂O₆ | MW : 502.56 g/mol | CAS : 174132-31-1 .
  • Key Differences : Dual protection allows orthogonal deprotection strategies. The Fmoc group is base-labile, contrasting with Boc’s acid sensitivity. This compound is critical in solid-phase peptide synthesis (SPPS) for branching motifs .
N-Acetyl-L-phenylalanine
  • Structure: Acetyl group instead of Boc on the α-amino group.
  • Molecular Data: Not fully detailed in evidence, but acetylated derivatives generally exhibit lower steric hindrance and faster deprotection kinetics compared to Boc .

Homologs and Backbone-Modified Analogs

Boc-L-homophenylalanine
  • Structure : Contains an additional methylene group in the side chain (homolog of phenylalanine).
  • CAS : 100564-78-1 .
  • Key Differences : The extended side chain alters peptide conformation and binding affinity to hydrophobic pockets in target proteins, useful in enzyme inhibitor design .
Boc-L-phenylglycinol
  • Structure : Hydroxyl group replaces the carboxylate, forming an alcohol derivative.
  • Molecular Formula: C₁₀H₁₉NO₃ | MW: 237.29 g/mol | CAS: 117049-14-6 .
  • Key Differences : The alcohol functionality enables conjugation via ester linkages, diverging from the amide bond formation typical of this compound .

Physicochemical and Functional Comparison Table

Compound Molecular Formula MW (g/mol) CAS Key Feature Application
This compound C₁₄H₂₀N₂O₃ 264.32 35150-06-2 Boc protection, amide terminus Peptide synthesis
Boc-L-pentafluorophenylalanine C₁₄H₁₄F₅NO₄ 355.26 34702-60-8 Fluorinated aromatic ring High-stability probes
Fmoc-4-(Boc-amino)-L-phenylalanine C₂₉H₃₀N₂O₆ 502.56 174132-31-1 Dual Fmoc/Boc protection Branched peptide synthesis
Boc-l-4-cyanophenylalanine C₁₅H₁₈N₂O₄ 290.31 131724-45-3 Para-cyano substitution Photoaffinity labeling
Boc-L-phenylglycinol C₁₀H₁₉NO₃ 237.29 117049-14-6 Alcohol terminus Ester-based conjugates

Biological Activity

Boc-L-phenylalaninamide, a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of L-phenylalanine. This modification enhances its stability and solubility, making it suitable for various biological assays.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium abscessus, with a Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 12.5 μM. The compound demonstrated a significant bactericidal effect, achieving a 2-log reduction in viable bacteria at concentrations just above its MIC .
  • Inhibition of Histone Deacetylases (HDACs) : this compound has been implicated in the inhibition of HDACs, which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones, potentially reversing epigenetic silencing in cancer cells .
  • Cellular Signaling Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular calcium mobilization and reactive oxygen species (ROS) production in immune cells . Such interactions suggest its potential role in modulating immune responses.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound derivatives against various mycobacterial species. The findings revealed that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting their potential as novel therapeutic agents against resistant strains .

HDAC Inhibition

In another investigation, this compound was tested for its HDAC inhibitory activity using HeLa cell extracts. The results indicated that it effectively inhibited HDAC activity, leading to increased histone acetylation and subsequent transcriptional activation of tumor suppressor genes .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

CompoundAntimicrobial ActivityHDAC InhibitionCalcium Mobilization
This compoundMIC 6.25 - 12.5 μMYesYes
PhenylalanineLowNoNo
Other Amino Acid DerivativesVariableYesYes

Q & A

Q. How can Boc-L-phenylalaninamide be synthesized with high purity for peptide synthesis?

To ensure high-purity synthesis, employ solid-phase peptide synthesis (SPPS) with the following steps:

  • Boc protection : Use di-tert-butyl dicarbonate (Boc anhydride) to protect the α-amine group of L-phenylalaninamide, ensuring minimal side reactions .
  • Coupling agents : Activate carboxyl groups using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency .
  • Purification : Apply reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Validate purity (>95%) via LC-MS and NMR .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm Boc-group retention, amide bond formation, and aromatic proton signals .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify the molecular ion peak (e.g., m/z 308.33 for C15H20N2O5\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_5) .
  • HPLC : Assess purity under isocratic conditions (e.g., 60:40 acetonitrile/water) to detect impurities from incomplete deprotection or side reactions .

Advanced Research Questions

Q. How can researchers design experiments to study enzyme inhibition using this compound derivatives?

  • Kinetic assays : Use a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to measure protease inhibition. Compare KiK_i (inhibition constant) values between this compound derivatives and controls .
  • Control groups : Include unmodified L-phenylalaninamide and Boc-protected analogs lacking the carbamoyl group to isolate the role of structural modifications .
  • Statistical validation : Apply nonlinear regression analysis (e.g., GraphPad Prism) to determine IC50_{50} values and assess significance via ANOVA with post-hoc tests .

Q. How can contradictory solubility data for this compound across studies be resolved?

  • Variable analysis : Investigate solvent purity (e.g., HPLC-grade vs. technical-grade DMSO), temperature (e.g., 25°C vs. 37°C), and pH (e.g., buffered vs. unbuffered solutions) .
  • Standardized protocols : Adopt the OECD 105 guideline for solubility testing, using a shake-flask method with UV-Vis spectrophotometry to quantify solubility .
  • Data reconciliation : Perform meta-analysis using tools like RevMan to identify outliers and assess heterogeneity (e.g., I2^2 statistic) across studies .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

  • Lyophilization : Store the compound at -80°C in lyophilized form to prevent hydrolysis of the Boc group. Reconstitute in anhydrous DMSO immediately before use .
  • Buffer compatibility testing : Screen buffers (e.g., Tris-HCl, PBS) for pH-dependent degradation via accelerated stability studies (40°C/75% RH for 14 days) .
  • Protective additives : Include 1 mM EDTA to chelate metal ions or 0.1% BSA to reduce nonspecific adsorption in enzymatic assays .

Methodological Frameworks for Research Design

How can the PICO framework be applied to formulate research questions on this compound’s bioactivity?

  • Population (P) : Target enzymes (e.g., chymotrypsin-like proteases).
  • Intervention (I) : this compound derivatives with varying substituents.
  • Comparison (C) : Unmodified phenylalaninamide or commercial inhibitors (e.g., leupeptin).
  • Outcome (O) : Changes in catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) or binding affinity (KdK_d) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50_{50} or IC50_{50} .
  • Bootstrap resampling : Estimate confidence intervals for parameters like KiK_i when sample sizes are small .
  • Multivariate analysis : Use PCA (principal component analysis) to identify correlations between structural features (e.g., logP, polar surface area) and bioactivity .

Data Reporting and Reproducibility

Q. How should researchers report conflicting spectral data (e.g., NMR shifts) for this compound?

  • Full disclosure : Include raw spectral files in supplementary materials, specifying solvent (e.g., CDCl3_3 vs. DMSO-d6d_6) and instrument parameters (e.g., 400 MHz vs. 600 MHz) .
  • Cross-validation : Compare with reference spectra from databases like PubChem or the Cambridge Structural Database .
  • Error analysis : Report signal-to-noise ratios and integration errors for peak assignments .

Q. What steps ensure reproducibility in peptide coupling reactions involving this compound?

  • Detailed protocols : Specify molar ratios (e.g., 1.2 equivalents of coupling reagent), reaction time (e.g., 2 hours at 25°C), and exclusion of moisture via inert gas purging .
  • Batch documentation : Record lot numbers for reagents (e.g., HOBt, DCC) to control for vendor-specific variability .
  • Negative controls : Include reactions without activating agents to confirm coupling efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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